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molecular formula C6H6Br2OS B8397191 3,5-Dibromo-2-ethoxythiophene

3,5-Dibromo-2-ethoxythiophene

Cat. No. B8397191
M. Wt: 285.99 g/mol
InChI Key: TYZCDERNMOBOOJ-UHFFFAOYSA-N
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Patent
US07057054B2

Procedure details

150 ml of anhydrous THF and 6.5 g (23 mmol) of 3,5-dibromo-2-ethoxythiophene was added into a flask under argon atmosphere. Then, 15 ml (25 mmol) of a solution containing 15% n-butylithium hexane was slowly dripped into it at −78° C. After being stirred for 1 hour at −78° C., 9.1 ml (34 mmol) of tri-n-butyl borate was slowly dripped into it and was stirred for 1.5 hours. After being returned to a room temperature and quenched with water, 4.6 g (23 mmol) of iodobenzene, 1.1 g (0.95 mmol) of Pd(PPh3)4, and 50 ml of 20 wt % Na2CO3 aqueous solution was added to the solution and was refluxed overnight at 70° C. The reaction solution was extracted with ether, was washed with a salt solution, and was dried with magnesium sulfate. After filtering out the magnesium sulfate and evaporating the solvent, the product was developed with hexane on a silica column to give 3-bromo-2-ethoxy-5-phenylthiophene (Rf=0.31). The yield was 4.9 g in weight and 76% in percentage.
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[O:8][CH2:9][CH3:10].B(OCCCC)(OCCCC)OCCCC.I[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.CCCCCC.C1COCC1>[Br:1][C:2]1[CH:6]=[C:5]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[S:4][C:3]=1[O:8][CH2:9][CH3:10] |f:3.4.5,^1:43,45,64,83|

Inputs

Step One
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After being stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly dripped into it at −78° C
STIRRING
Type
STIRRING
Details
was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After being returned to a room temperature
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight at 70° C
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ether
WASH
Type
WASH
Details
was washed with a salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering out the magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(SC(=C1)C1=CC=CC=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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